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Bismuth aluminate

Cat. No.: B1143688
CAS No.: 12250-51-0
M. Wt: 283.960118
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Description

Bismuth aluminate is an inorganic compound provided as a white or off-white powder for research applications. Its chemical formula is often noted as BiAlO3, though other formulations like Al 3 BiO 6 and Al 6 Bi 2 O 12 are also reported in scientific literature . In biomedical research, this compound is primarily investigated for its use as an antacid and anti-ulcer agent. Its mechanism of action is studied for its ability to form a protective film on the mucosa of the stomach and duodenum, which shields the tissue from gastric acid and pepsin, thereby promoting mucosal regeneration and accelerating the natural healing of ulcers . Research into bismuth compounds indicates they may also disrupt essential pathways in pathogens like Helicobacter pylori . The particle size of the compound is a subject of interest, as smaller particles may form a more uniform protective layer, potentially enhancing its therapeutic effect . Beyond biomedical applications, this compound is a valuable material in materials science and chemistry research. It is noted for its remarkable thermal stability and optical characteristics, making it a candidate for developing photonic devices, laser systems, and industrial coatings . Studies also explore its application as a light-harvesting material, where it can be used as a photo-anode or as a photocatalyst for the degradation of organic pollutants under light irradiation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

12250-51-0

Molecular Formula

AlBiO3

Molecular Weight

283.960118

Synonyms

Aluminum bismuth oxide

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Bismuth Aluminate Materials

Solid-State Reaction Techniques for Bismuth Aluminate Synthesis

Solid-state reaction, a traditional and widely used method in materials synthesis, involves the direct reaction of solid precursors at elevated temperatures. This technique is valued for its simplicity and scalability in producing bulk quantities of crystalline materials. The synthesis of this compound via this route typically involves the high-temperature calcination of an intimate mixture of bismuth and aluminum precursors.

One common approach is reaction sintering, where powders of bismuth oxide (Bi₂O₃) and aluminum oxide (Al₂O₃) are mixed, pressed into pellets, and heated. The formation of the mullite-type Bi₂Al₄O₉ phase generally proceeds at temperatures exceeding 750 °C through the dissolution of Al₂O₃ in Bi₂O₃. researchgate.net Another solid-state approach is mechanochemical synthesis, which utilizes mechanical energy, such as high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. researchgate.netscirp.org This method can lead to the formation of nanocrystalline materials and can sometimes produce phases that are not accessible through conventional high-temperature routes. researchgate.netscirp.org

Optimization of Reaction Parameters and Phase Formation in Solid-State Routes

The successful synthesis of phase-pure this compound via solid-state methods is highly dependent on the careful optimization of several reaction parameters. The calcination temperature and duration are among the most critical factors influencing the final product's phase composition and crystallinity. For instance, in the solid-state reaction of Bi₂O₃ and Fe₂O₃ to form the related perovskite BiFeO₃, intermediate phases such as Bi₂₅FeO₃₉ can form before the final product is obtained. researchgate.net Similar intermediate phase formation can be expected in the Bi-Al-O system.

The heating and cooling rates during calcination can also play a significant role. Rapid heating might lead to incomplete reactions or the formation of undesired phases, while controlled heating profiles can promote the formation of the desired crystalline structure. The atmospheric conditions during sintering are also crucial; for example, controlling the oxygen partial pressure can prevent the volatilization of bismuth at high temperatures, which is a common challenge in the synthesis of bismuth-containing oxides. acs.org

Influence of Precursors on Crystallinity and Phase Purity of this compound

The choice of precursors significantly impacts the reactivity, phase formation, and final properties of the synthesized this compound. While oxides like Bi₂O₃ and Al₂O₃ are common, other precursors such as nitrates, carbonates, or hydroxides can also be used. The physical properties of the precursor powders, including particle size, surface area, and morphology, can affect the diffusion rates and the intimacy of mixing, thereby influencing the reaction kinetics and the temperature required for phase formation.

The stoichiometry of the precursor mixture is a fundamental parameter that dictates the final compound. Deviations from the ideal stoichiometric ratio can lead to the formation of secondary phases. For example, in the synthesis of bismuth ferrite (B1171679), even small deviations in the Bi:Fe ratio can result in the presence of Bi-rich or Fe-rich impurity phases. acs.org A similar sensitivity to precursor stoichiometry is expected for this compound, where precise control of the Bi:Al ratio is necessary to obtain phase-pure Bi₂Al₄O₉. The use of precursors with lower melting points or those that are more reactive can facilitate the reaction at lower temperatures and may result in products with smaller particle sizes. ethz.ch

Wet Chemical Approaches for this compound Preparation

Wet chemical methods offer excellent control over the composition, size, and morphology of the resulting particles at relatively lower temperatures compared to solid-state reactions. These techniques involve the reaction of precursors in a liquid medium, followed by precipitation, gelation, or combustion to form the desired material.

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, in a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined crystalline materials. These methods are particularly effective for synthesizing nanomaterials with controlled morphologies.

For instance, oval-shaped Bi₂Al₄O₉ bimetallic nanoparticles have been prepared via a solvothermal approach using bismuth nitrate (B79036) (Bi(NO₃)₃·9H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) as precursors in a mixture of ethylene (B1197577) glycol and distilled water. ethz.ch The reaction is typically carried out at temperatures around 160 °C for several hours. ethz.ch The morphology and size of the resulting nanoparticles can be influenced by various parameters, including the type of solvent, the concentration of precursors, the reaction temperature, and the duration of the synthesis. scirp.orgencyclopedia.pub

PrecursorsSolvent(s)Temperature (°C)Time (h)Resulting MorphologyReference
Bi(NO₃)₃·9H₂O, Al(NO₃)₃·9H₂OEthylene Glycol, Distilled Water1608Oval-shaped nanoparticles ethz.ch
Bismuth Salt, Titanium DioxideAcidic Bath110-17524-72Nanocubes (for Bi₁₂TiO₂₀)
Citric Acid, Bi(NO₃)₃(H₂O)₅, Fe(NO₃)₃(H₂O)₉, UreaEthylene Glycol, Water1406Hollow Spheres (for BiFeO₃) researchgate.net

Table 1: Examples of Hydrothermal and Solvothermal Synthesis Parameters for Bismuth-based Oxides

Sol-Gel and Co-precipitation Methods for this compound Nanostructures

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a solution (sol) into a gel-like network containing both a liquid and a solid phase. Subsequent drying and heat treatment of the gel yield the final oxide material. This method allows for excellent control over the product's purity and homogeneity at a molecular level. This compound (Bi₂Al₄O₉) powders have been synthesized using a sol-gel process with bismuth nitrate and aluminum nitrate as starting materials, citric acid as a chelating agent, and 2-methoxyethanol (B45455) as the solvent. nih.gov The resulting gel is typically calcined at temperatures between 575 °C and 800 °C to obtain the crystalline Bi₂Al₄O₉ phase. nih.gov

Co-precipitation is another widely used technique for synthesizing nanostructured materials. It involves the simultaneous precipitation of two or more cations from a common solution by adding a precipitating agent. This ensures a high degree of homogeneity in the resulting precursor, which upon calcination, yields the desired mixed-metal oxide. For example, Al-doped bismuth subcarbonate (Bi₂O₂CO₃) has been synthesized by the co-precipitation of bismuth nitrate and aluminum nitrate in an aqueous solution, with the pH adjusted using a sodium carbonate solution. wits.ac.za This method is advantageous for its simplicity and ability to produce nanoparticles with a controlled composition. rsc.org

PrecursorsMethodKey Reagents/SolventsCalcination Temperature (°C)Resulting NanostructureReference
Bi(NO₃)₃·5H₂O, Al(NO₃)₃·9H₂OSol-GelCitric Acid, 2-Methoxyethanol675-800Nanoparticles (100-200 nm) nih.gov
Bi(NO₃)₃·5H₂O, Al(NO₃)₃·9H₂OSol-GelEthyl orthosilicate, Ethanol, Nitric Acid-Bismuth-doped quartz glass escholarship.org
Bi(NO₃)₃·5H₂O, Al(NO₃)₃·9H₂OCo-precipitationNa₂CO₃ solution (to adjust pH)-Nanosheets/Sponge-like (for Al-doped Bi₂O₂CO₃) wits.ac.za
Bi(NO₃)₃·5H₂O, StarchGreen Sol-GelAluminum Nitrate-Nanomaterials acs.org

Table 2: Examples of Sol-Gel and Co-precipitation Synthesis for this compound and Related Materials

Combustion and Pyrolysis Synthesis of this compound

Combustion synthesis, also known as the solution combustion method, is a rapid and energy-efficient technique for producing fine, crystalline oxide powders. The process involves an exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel (reducer), such as urea, glycine, or citric acid. rsc.org The mixture is heated to initiate a self-sustaining combustion reaction, which generates high temperatures for a short duration, leading to the formation of the desired oxide product. The type of fuel used can significantly influence the combustion process and the characteristics of the final product, including its crystallinity and particle size. academie-sciences.frethz.ch For instance, in the synthesis of bismuth oxide, different fuels like urea, glycine, and citric acid have been shown to affect the resulting phases and photocatalytic activity. rsc.org

Pyrolysis is a thermal decomposition process that occurs in an inert atmosphere. In the context of materials synthesis, it often involves the decomposition of organometallic precursors to yield the desired inorganic material. Flame spray pyrolysis (FSP) is a variation of this technique where a solution of precursors is sprayed into a flame, leading to the rapid evaporation of the solvent and decomposition of the precursors to form nanoparticles. This method has been successfully used to synthesize various metal oxide nanoparticles, including bismuth oxide, from precursors like bismuth nitrate dissolved in a suitable solvent. wits.ac.za The use of single-source molecular precursors, which contain both bismuth and aluminum in a single molecule, can be particularly advantageous in pyrolysis as it ensures atomic-level mixing and can lead to the formation of crystalline bimetallic oxides at milder conditions.

PrecursorsFuel/MethodKey ParametersResulting ProductReference
Bismuth Nitrate PentahydrateUrea, Glycine, Citric AcidFuel-to-oxidant ratioBismuth Oxide Powders rsc.org
Bismuth Nitrate PentahydrateGlycineMolar ratio of oxidant to fuelBismuth Oxide Powders
Bi(III)- and Mo(VI)-2-ethylhexanoateFlame Spray PyrolysisBi/Mo ratioNanocrystalline Bismuth Molybdate
Bi₂(Hsal)₆·Al(acac)₃Pyrolysis-This compound (from single-source precursor)

Table 3: Examples of Combustion and Pyrolysis Synthesis for Bismuth-based Oxides

Physical Vapor Deposition Strategies for this compound Layers

Physical Vapor Deposition encompasses a set of techniques where a material is vaporized from a solid source and deposited onto a substrate. For this compound, methods like Pulsed Laser Deposition (PLD) and RF Magnetron Sputtering are prominent.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a versatile technique for growing complex oxide thin films. In this method, a high-energy pulsed laser beam is focused onto a target of the desired material, in this case, this compound. The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate.

Research has demonstrated the successful growth of epitaxial BiAlO3 thin films using PLD. aip.org To address the high volatility of bismuth at elevated temperatures, a bismuth-rich target, such as Bi1.2AlO3, is often used to ensure the correct stoichiometry in the final film. aip.org The films are typically deposited on single-crystal substrates like (100) LaAlO3, often with a conductive buffer layer of (001) SrRuO3 to serve as the bottom electrode for electrical characterization. aip.org The quality of the deposited film is highly dependent on parameters such as substrate temperature, oxygen partial pressure, laser fluence, and the distance between the target and the substrate. aip.orgaip.org

RF Magnetron Sputtering

RF Magnetron Sputtering is another PVD technique suitable for depositing thin films of both conductive and insulating materials like this compound. In this process, a target is bombarded with ions from a plasma, causing atoms to be ejected or "sputtered" from the target surface. These atoms then travel and coat a substrate. For insulating targets like this compound, a radio-frequency (RF) power source is used to sustain the plasma.

The fabrication of Bi-substituted lutetium iron-aluminum garnet films has been achieved using RF sputtering, showcasing the technique's capability in handling complex, multi-element oxide systems containing bismuth and aluminum. optica.org The process involves using an oxide-mix-based sputtering target and controlling parameters such as substrate temperature, sputtering power, and the composition of the sputtering gas (typically argon). optica.org Post-deposition annealing is often required to crystallize the as-deposited amorphous films. optica.org

ParameterPulsed Laser Deposition (PLD)RF Magnetron Sputtering
Target Composition Bi-rich, e.g., Bi1.2AlO3 aip.orgStoichiometric or oxide-mix target
Substrate (001) SrRuO3 / (100) LaAlO3 aip.orgGlass, GGG, Si optica.org
Substrate Temperature 550-650 °C250-680 °C optica.org
Laser/Power Nd:YAG, 2 J/cm² fluence aip.orgRF power source
Atmosphere Oxygen pressure of 100 mTorr aip.orgLow-pressure pure Argon (Ar) optica.org
Post-Deposition Annealing may be requiredAnnealing often necessary (e.g., 610-700°C) optica.org

Chemical Solution Deposition for this compound Thin Film Growth

Chemical Solution Deposition (CSD), often referred to as sol-gel, is a wet-chemical technique that offers advantages in terms of cost-effectiveness and precise stoichiometric control. This method involves the deposition of a precursor solution onto a substrate, followed by thermal treatments to form the desired crystalline film.

The process begins with the synthesis of a stable precursor solution, or "sol." For this compound, this typically involves dissolving salts of bismuth and aluminum, such as bismuth nitrate [Bi(NO3)3·5H2O] and aluminum nitrate [Al(NO3)3·9H2O], in a suitable solvent. researchgate.net Chelating agents and stabilizers are often added to control the hydrolysis and condensation reactions, ensuring a homogeneous and stable sol. ugm.ac.id

The most common method for depositing the precursor solution is spin-coating. The solution is dispensed onto a substrate, which is then rotated at high speeds (e.g., 2500-3500 rpm) to spread the liquid evenly and achieve a uniform thickness. sci-hub.se After spin-coating, the film undergoes a series of heat treatments. A low-temperature drying or pyrolysis step (e.g., on a hot plate at 330 °C) is used to remove residual solvents. sci-hub.se This is followed by a high-temperature annealing or crystallization step (e.g., 650-700 °C in a furnace) to decompose the organic precursors and crystallize the film into the desired perovskite structure. sci-hub.se The coating and drying cycles can be repeated multiple times to achieve the desired film thickness. sci-hub.se

The final properties of the CSD-derived films are highly sensitive to the precursor chemistry, solution concentration, spin-coating parameters, and the annealing temperature and duration. mdpi.com

ParameterValue/Range
Precursors Bismuth Nitrate [Bi(NO3)3·5H2O], Aluminum Nitrate [Al(NO3)3·9H2O] researchgate.net
Solvent 2-methoxyethanol
Deposition Method Spin-coating sci-hub.se
Spin Speed 400 rpm (5s) then 2500 rpm (30s) sci-hub.se
Pyrolysis Temperature 330 °C sci-hub.se
Annealing Temperature 650-700 °C sci-hub.se
Annealing Atmosphere Air sci-hub.se

Structural Elucidation and Crystallographic Analysis of Bismuth Aluminate Systems

Advanced X-ray Diffraction Studies of Bismuth Aluminate

X-ray diffraction (XRD) is a cornerstone technique for probing the long-range crystallographic order in materials. For this compound, XRD studies have been crucial in identifying its primary crystal structure and observing changes under different conditions.

Rietveld refinement is a powerful method for analyzing powder XRD data, allowing for the determination of detailed structural parameters. For this compound synthesized under high pressure (6 GPa) and high temperature (1273–1473 K), indexing of the XRD pattern revealed a trigonal system. acs.org The reflection conditions were consistent with the space groups R3c (non-centrosymmetric) and R-3c (centrosymmetric). acs.org Refinement of the data confirmed that BiAlO₃ is isostructural with the multiferroic perovskite-like BiFeO₃, crystallizing in the non-centrosymmetric space group R3c. acs.org

The structural parameters obtained from Rietveld refinement of laboratory X-ray powder diffraction data are summarized in the table below.

Parameter Value
Space GroupR3c (No. 161)
Lattice Parameter (a)5.37546(5) Å
Lattice Parameter (c)13.3933(1) Å
Z (Formula units per unit cell)6
Data sourced from Chemistry of Materials acs.org

Theoretical studies using density functional theory (DFT) have also explored the crystal structure, with some calculations predicting a rhombohedral perovskite structure with the space group R3c (#161) and lattice parameters of a = b = c = 5.338 Å and α = β = γ = 60°. eurekalert.orgworldscientific.com Another theoretical study proposed a cubic perovskite-type crystal structure with the space group Pm-3m (221). sysu.edu.cn

In-situ XRD allows for the real-time observation of crystallographic changes as a function of temperature, pressure, or other external stimuli. When BiAlO₃ is incorporated into other perovskite systems, it can significantly influence their phase transition behavior. For instance, in the (1-x)Pb(Zr₀.₅₂Ti₀.₄₈)O₃-xBiAlO₃ system, an increase in the BiAlO₃ content leads to a transformation from a tetragonal to a rhombohedral phase. tandfonline.com Similarly, in (1-x)(Bi₀.₅(Na₀.₇₅K₀.₂₅)₀.₅TiO₃)–xBiAlO₃ ceramics, a phase transformation from tetragonal to pseudocubic is observed at x = 0.050. jkps.or.krcapes.gov.br

In-situ studies on the formation of bismuth-based compounds have also been conducted, monitoring the transformation of precursors to the final crystalline phase under hydrothermal conditions. scispace.comrsc.org For example, in the Bi¹⁺ / H₄DSNDC / H₂O / HNO₃ or NaOH system, in-situ powder X-ray diffraction (PXRD) revealed that one compound is initially formed and then transforms into other phases depending on reaction time and temperature. scispace.com

Rietveld Refinement for this compound Crystal Structure Determination

Neutron Diffraction Investigations of this compound Atomic Arrangements

Neutron diffraction provides a complementary perspective to XRD, being particularly sensitive to the positions of lighter elements like oxygen. For mullite-type (Bi₀.₉₄Sr₀.₀₆)₂Al₄O₈.₉₄, a compound related to this compound, powder neutron diffraction data was crucial for refining the structure. d-nb.inforsc.org The refinement clearly indicated the under-occupation of one oxygen site and the displacement of two aluminum atoms. d-nb.inforsc.org In another study on BiAlO₃-PbTiO₃ solid solutions, neutron diffraction was used alongside XRD to study the structure and phase transitions. ias.ac.in

Investigations into related bismuth compounds, such as Bi₅(AlCl₄)₃, have utilized time-of-flight neutron diffraction to determine the structure of homopolyatomic bismuth ions in the molten state. acs.orgmissouri.edu While not directly on BiAlO₃, these studies showcase the power of neutron diffraction in elucidating complex bismuth-containing structures.

Local Structure Probes in this compound Architectures

While diffraction techniques provide information on long-range order, spectroscopic methods are essential for understanding the local atomic environment and short-range order.

EXAFS is a powerful tool for probing the local atomic environment around a specific element. Studies on bismuth(III) binding to organic matter have used EXAFS to determine the coordination environment of bismuth. acs.orgslu.senih.gov These studies revealed that bismuth(III) can form dimeric complexes bridged by carboxylate groups. acs.orgnih.gov Although specific EXAFS studies focused solely on BiAlO₃ are not prevalent in the provided search results, the technique has been applied to characterize Bi-Al binary oxides. capes.gov.br The principles of EXAFS suggest it would be highly valuable for determining the Bi-O and Al-O bond distances and coordination numbers in this compound with high precision.

Advanced Spectroscopic and Microscopic Characterization of Bismuth Aluminate

Vibrational and Electronic Spectroscopic Analyses of Bismuth Aluminate

Spectroscopic techniques are instrumental in probing the fundamental vibrational and electronic characteristics of this compound. These methods provide insights into the bonding, crystal structure, and electronic band structure, which are crucial for understanding its physical and chemical behaviors.

Raman spectroscopy is a powerful non-destructive technique used to study the lattice dynamics and phonon modes of materials. For this compound, which possesses a rhombohedral R3c crystal structure, Raman studies reveal characteristic vibrational modes. researchgate.net Theoretical calculations based on density functional theory (DFT) predict the zone-center phonon modes. researchgate.net The Raman spectra of this compound are often compared with isostructural compounds like bismuth ferrite (B1171679) (BiFeO3) to understand the influence of the Al cation on the lattice vibrations. researchgate.net

Studies on (1−x)BaTiO3-xBiAlO3 ceramics have shown that the introduction of BiAlO3 leads to a structural evolution from a tetragonal to a cubic phase, which is observable through changes in the Raman spectra. researchgate.net Specifically, the characteristic Raman peaks of the tetragonal BaTiO3 phase broaden and merge as the BiAlO3 content increases, indicating a change in the local symmetry and lattice dynamics. researchgate.netaip.org In BiFeO3/BiAlO3 superlattices, Raman spectroscopy has been used to confirm structural changes, such as a transition from a rhombohedral/monoclinic to an orthorhombic symmetry. dntb.gov.ua

The vibrational properties of BiAlO3 have been studied, and in solid solutions with BiGaO3, a C-centered monoclinic phase has been identified through Raman spectroscopy. acs.org These studies highlight the sensitivity of Raman spectroscopy to subtle structural distortions and phase transitions in this compound and its related compounds.

Raman Mode Frequency (cm⁻¹) (Theoretical - GGA) Description
A1(LO1)~130Longitudinal Optical mode
E(TO1)~140Transverse Optical mode
A1(TO1)~150Transverse Optical mode
E(LO1)~160Longitudinal Optical mode
E(TO2)~220Transverse Optical mode
A1(LO2)~240Longitudinal Optical mode
A1(TO2)~250Transverse Optical mode
E(LO2)~260Longitudinal Optical mode
E(TO3)~330Transverse Optical mode
E(LO3)~350Longitudinal Optical mode
E(TO4)~450Transverse Optical mode
A1(TO3)~460Transverse Optical mode
A1(LO3)~500Longitudinal Optical mode
E(LO4)~570Longitudinal Optical mode
A1(TO4)~630Transverse Optical mode
A1(LO4)~780Longitudinal Optical mode

Note: The table is based on theoretical calculations for rhombohedral BiAlO3 and provides an illustrative example of expected phonon modes. Actual experimental values may vary.

Infrared (IR) spectroscopy complements Raman spectroscopy by probing the vibrational modes that are IR-active. The technique is particularly useful for identifying the characteristic "fingerprints" of chemical bonds within a material. In this compound and related materials, IR spectroscopy can reveal information about the Al-O and Bi-O bonding environments.

For instance, in mullite-type Bi2(FexAl1−x)4O9, IR spectroscopy has been used to identify vibrational bands corresponding to the symmetrical stretching of Al-O-Al, Al/Fe-O-Fe/Al, and Fe-O-Fe. uem.br In bismuth-doped zinc aluminate (ZnAl2-xBixO4), characteristic metal-oxygen bands are observed in the 400 to 700 cm⁻¹ range. researchgate.net Specifically, bands around 657 and 549 cm⁻¹ are attributed to the symmetric stretching and bending modes of AlO6 octahedra, while a band at 484 cm⁻¹ is due to the asymmetric stretching mode of the AlO6 group. sphinxsai.com

In bismuth-doped aluminophosphate glasses, IR spectroscopy helps in understanding the glass network structure, revealing bands related to Al-O-Al linkages and Al-O stretching vibrations of tetrahedral aluminate groups. db-thueringen.de Similarly, in bismuth borate (B1201080) glasses, IR spectroscopy can distinguish between vibrations of trigonal [BO3] units and tetrahedral [BO4] units, as well as vibrations involving Bi-O bonds in [BiO3] and [BiO6] units. sci-hub.sersc.org

Vibrational Mode Frequency Range (cm⁻¹) Assignment
Bending vibrations400 - 800B-O-B linkages in borate glasses sci-hub.se
Al-O stretching~770Tetrahedral aluminate groups in glasses db-thueringen.de
Al-O-Al linkages~545Bridging oxygen ions in aluminate glasses db-thueringen.de
AlO6 modes484 - 657Stretching and bending in zinc aluminate sphinxsai.com
Bi-O vibrations160 - 510Ionic and distorted BiO6 sites in borate glasses rsc.org

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and determine the optical band gap of materials. For this compound, a semiconductor, this technique is crucial for understanding its optical properties and potential applications in optoelectronic devices. figshare.com

First-principles calculations have predicted an indirect band gap for rhombohedral BiAlO3, with values ranging from 2.87 eV to 4.14 eV depending on the computational method used. researchgate.net Experimental studies on Bi2Al4O9 nanoparticles synthesized via a green sol-gel approach have used UV-Vis absorption spectra to determine the direct band gap of the material. researchgate.net The electronic properties of BiAlO3 are primarily determined by the Bi-O bonding, with the band gap existing between the occupied O 2p and unoccupied Bi 6p states. researchgate.net

In bismuth-doped materials, UV-Vis spectroscopy reveals absorption bands associated with electronic transitions of bismuth ions. For example, in bismuth-doped aluminophosphate glass, absorption bands centered at 460, 700, 800, and 1000 nm are attributed to transitions of Bi ions. optica.org Similarly, in bismuth-doped copper aluminate nanoparticles, UV-Vis spectra show a low band gap energy in the range of 1.77 to 1.88 eV. researchgate.net

Material System Band Gap (eV) Method
Rhombohedral BiAlO32.87Theoretical (GGA) researchgate.net
Rhombohedral BiAlO34.14Theoretical (HSE) researchgate.net
Rhombohedral BiAlO33.78Theoretical (TB-mBJ) researchgate.net
Cubic BiAlO31.487Theoretical (GGA) figshare.com
Bi2Al4O9 nanoparticles~3.1Experimental (UV-Vis) researchgate.net
Bi-doped CuAl2O41.77 - 1.88Experimental (UV-Vis) researchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. fraunhofer.de XPS is particularly valuable for studying the surface chemistry and valence states of the constituent elements in this compound. fraunhofer.de

In the study of BiFeO3 thin films doped with aluminum, XPS has shown that Al doping can inhibit the fluctuation of Fe valence states and reduce the concentration of oxygen vacancies. researchgate.net This is beneficial for improving the material's ferroelectric properties. researchgate.net XPS analysis of Al-doped bismuth subcarbonate (Bi2O2CO3:Al) has confirmed the presence of aluminum in the compound and provided information on the binding energies of Bi, O, C, and Al. mdpi.com

The technique can provide detailed information about the chemical environment of an atom by analyzing the shifts in the binding energies of its core-level electrons. fraunhofer.de For example, in Bi2O2CO3:Al, the high-resolution XPS spectrum of the O1s region can distinguish between oxygen in the Bi-O bonds, carbonate ions, and adsorbed water. mdpi.com

Element Orbital Binding Energy (eV) Range Significance
Bi4f158 - 165Corresponds to Bi³⁺ state
Al2p73 - 75Corresponds to Al³⁺ state
O1s529 - 535Can distinguish between lattice oxygen, carbonates, and hydroxides
C1s~285Often used as a reference for charge correction

Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique for studying materials with unpaired electrons. It is highly sensitive to the local environment of paramagnetic species, making it an excellent tool for characterizing point defects, impurity ions, and other paramagnetic centers in this compound.

While specific EPR studies solely on BiAlO3 are not widely reported in the provided context, the technique is generally applicable for investigating defects such as oxygen vacancies, which can be paramagnetic. In related bismuth-containing materials, EPR has been used to study the electronic structure and local environment of dopant ions. For example, in Fe- and Ce-doped ZnO–Bi2O3–B2O3 glasses, EPR has been used to probe the site symmetry and valence states of the Fe³⁺ and Ce³⁺ ions. core.ac.uk

The study of defects is crucial as they can significantly influence the material's electrical and optical properties. For instance, oxygen vacancies are known to affect the leakage current in ferroelectric materials. researchgate.net EPR could provide valuable information on the nature and concentration of such defects in this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Valence States of this compound

High-Resolution Microscopic Analysis of this compound Microstructures

High-resolution microscopy techniques are indispensable for visualizing the microstructure of this compound, from the grain morphology down to the atomic arrangement. These analyses provide a direct correlation between the synthesis conditions, the resulting microstructure, and the material's properties.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology, grain size, and densification of this compound ceramics. jzlab.org For example, SEM images of as-prepared BiAlO3 ceramics have shown an average grain size of 10 ± 3 μm, a fairly homogeneous microstructure, and good densification. jzlab.org In Al-doped BiFeO3 thin films, SEM results have indicated that the films are more compact, uniform, and have lower porosity compared to undoped films. researchgate.net SEM coupled with Energy Dispersive X-ray Spectroscopy (EDX) can also provide qualitative and quantitative elemental analysis, confirming the presence and distribution of elements like aluminum in doped compounds. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the investigation of crystal structure, defects, and interfaces at the nanoscale. ciemat.esmsesupplies.com TEM analysis of 0.92Bi0.5Na0.5TiO3-0.08BiAlO3 ceramics, for instance, has been used to study the crystal structure and phase characteristics. aip.org High-Resolution TEM (HRTEM) can even resolve the atomic lattice, providing direct evidence of the crystal structure and the presence of defects. researchgate.net In BiFeO3/BiAlO3 superlattices, TEM is crucial for examining the layer interfaces and understanding how strain and octahedral rotations propagate through the structure. dntb.gov.ua

Microscopy Technique Information Obtained Example Application in this compound Systems
Scanning Electron Microscopy (SEM)Surface morphology, grain size, porosity, elemental composition (with EDX)Observing the ~10 μm grain size in BiAlO3 ceramics jzlab.org; Confirming the densification of Al-doped BiFeO3 films researchgate.net
Transmission Electron Microscopy (TEM)Crystal structure, lattice defects, phase distribution, selected area electron diffraction (SAED)Analyzing the crystal structure of 0.92BNT-0.08BA ceramics aip.org; Characterizing layer interfaces in BFO/BAO superlattices dntb.gov.ua
High-Resolution TEM (HRTEM)Atomic-scale imaging of crystal lattice, dislocations, and interfacesConfirming the absence of lattice distortion in Bi2Al4O9 nanoparticles researchgate.net

Scanning Electron Microscopy (SEM) for Morphological and Surface Investigations of this compound

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of this compound. The method provides crucial information on particle shape, size distribution, and the degree of agglomeration, which are often influenced by the synthesis method.

Research has shown that this compound (Bi2Al4O9) nanoparticles synthesized via a solvothermal approach exhibit an oval shape. researchgate.net The morphology of related aluminum-doped bismuth compounds can also vary significantly. For instance, aluminum-doped bismuth subcarbonate has been observed to form sponge-type microstructures, which are a result of the aggregation of numerous nanosheets. mdpi.com The synthesis conditions, such as the choice of reactants and solvents, play a decisive role in determining the final morphology of these materials. mdpi.com

In studies of bismuth substituted zinc aluminate, SEM analysis revealed nanoparticle formation. sphinxsai.com The morphology of composites, such as those containing bismuth-tin alloy in an aluminum matrix, can also be effectively studied using SEM, which has shown a homogeneous distribution of the constituent particles. mdpi.com For thin films, SEM can reveal details about the uniformity and surface texture, with studies on bismuth oxide thin films showing a fairly uniform distribution with some cracking between clusters. jmaterenvironsci.com

The morphology of this compound and related compounds as observed by SEM is summarized in the table below.

Compound/CompositeSynthesis MethodObserved MorphologyReference
This compound (Bi2Al4O9)SolvothermalOval-shaped nanoparticles researchgate.net
Aluminum-Doped Bismuth SubcarbonateControlled PrecipitationSponge-type microstructure from nanosheet aggregation mdpi.com
Bismuth Substituted Zinc AluminateCo-precipitationNanoparticles sphinxsai.com
Aluminum/Bismuth-Tin CompositePowder Metallurgy & Hot ExtrusionHomogeneous distribution of BiSn particles in Al matrix mdpi.com
Bismuth Oxide (α-Bi2O3)Solution CombustionNanoballs and nanosheets researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Features and Lattice Imaging of this compound

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer a more detailed view of the nanoscale features of this compound, including its crystal structure and lattice arrangement. These techniques are critical for confirming the crystalline nature of the nanoparticles and for identifying any lattice defects.

HRTEM has been employed to study the crystal structure of bismuth-containing materials. For example, in synthesized zero-valent bismuth microspheres, HRTEM revealed a lattice spacing of 0.328 nm, corresponding to the (012) plane. rsc.org This level of detail is crucial for understanding the crystallographic orientation of the material. In studies of other complex oxides, HRTEM has been used to confirm the absence of significant lattice distortion defects in the crystal structure. researchgate.net

The selected area electron diffraction (SAED) pattern, often obtained in conjunction with TEM, provides further evidence of the crystalline structure. For bismuth microspheres, the SAED pattern confirmed their crystalline nature. rsc.org While specific TEM and HRTEM data for this compound (BiAlO3) is not extensively detailed in the provided context, the application of these techniques to similar bismuth-based materials underscores their importance in characterizing the nanoscale crystallinity and lattice features of this compound.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition Mapping in this compound

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), typically coupled with an SEM or TEM, is a powerful technique for determining the elemental composition of this compound. It allows for both qualitative and quantitative analysis of the elements present in the sample and can be used to create elemental maps showing the spatial distribution of each element.

In the characterization of aluminum-doped bismuth subcarbonate, EDX analysis was used to confirm the presence of aluminum in the compound, certifying the formation of the doped material. mdpi.com Similarly, for bismuth substituted zinc aluminate, EDX would be used to verify the incorporation of bismuth into the zinc aluminate structure. sphinxsai.com

EDX is also instrumental in confirming the purity of synthesized materials. For instance, in the synthesis of bismuth oxide nanoparticles, EDX spectra can confirm the presence of bismuth and oxygen, and the absence of impurities. jmaterenvironsci.comrsc.org In composite materials, such as Al-BiSn, EDX mapping can confirm the uniform distribution of bismuth and tin within the aluminum matrix. mdpi.com

The table below summarizes the application of EDX in the analysis of bismuth-aluminate-related materials.

MaterialAnalytical GoalFindingsReference
Aluminum-Doped Bismuth SubcarbonateConfirm dopingPresence of Al confirmed mdpi.com
Bismuth OxideConfirm elemental compositionPresence of Bi and O verified jmaterenvironsci.comrsc.org
Aluminum/Bismuth-Tin CompositeAnalyze elemental distributionUniform distribution of Bi and Sn in Al matrix mdpi.com
Barium-doped Bismuth FerriteDetermine elemental concentrationsConfirmed the presence and concentration of Bi, Ba, Fe, and O rsc.org

Theoretical and Computational Investigations of Bismuth Aluminate Systems

First-Principles Calculations for Electronic and Vibrational Properties of Bismuth Aluminate

First-principles calculations, which are based on quantum mechanics, serve as a powerful tool for investigating the intrinsic properties of materials without the need for experimental parameters. These methods have been instrumental in elucidating the electronic and vibrational characteristics of this compound.

Density Functional Theory (DFT) Studies on this compound Band Structure and Density of States

Density Functional Theory (DFT) has been extensively used to study the electronic properties of this compound (BiAlO3). dntb.gov.ua DFT calculations reveal the electronic band structure and the density of states (DOS), which are crucial for understanding the material's electrical and optical behavior.

Studies on the perovskite BiAlO3 have explored its electronic and optical properties using DFT with the local density approximation (LDA). worldscientific.com These calculations have determined that BiAlO3 with a rhombohedral perovskite structure possesses a significant band gap. worldscientific.com One study calculated the band gap to be 3.38 eV, which is comparable to a previously reported value of 2.708 eV. worldscientific.com The partial density of states analysis shows the contributions of bismuth, aluminum, and oxygen to the electronic structure. worldscientific.com The top of the valence band is primarily formed by the O 2p states hybridized with Bi 6p states, while the bottom of the conduction band is mainly composed of Bi 6p states.

The choice of exchange-correlation functional within DFT, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can influence the calculated band gap. For instance, in other bismuth-based compounds, GGA calculations have yielded slightly different band gap values compared to LDA. researchgate.net

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value Method Reference
Band Gap 3.38 eV DFT (LDA) worldscientific.com
Band Gap 2.708 eV Previous Literature worldscientific.com
Crystal Structure Rhombohedral Perovskite DFT (LDA) worldscientific.com
Space Group R3c DFT (LDA) worldscientific.com
Lattice Parameter (a=b=c) 5.338 Å DFT (LDA) worldscientific.com

Ab Initio Molecular Dynamics Simulations of this compound Structural Evolution

Ab initio molecular dynamics (AIMD) simulations are a powerful computational technique used to study the time-dependent evolution of a material's structure, particularly at finite temperatures and pressures. aps.org This method combines molecular dynamics with electronic structure calculations, allowing for the simulation of atomic motion and structural transformations from first principles.

While specific AIMD studies exclusively on this compound are not prevalent in the reviewed literature, the methodology has been applied to understand the structural evolution of other bismuth-containing systems. For example, AIMD simulations have been used to investigate the melt evolution of lead-bismuth eutectic alloys, revealing changes in coordination numbers and pair distributions with temperature. mdpi.com Similarly, AIMD has been employed to study the structural evolution of gold-doped bismuth clusters and the behavior of amorphous materials under high pressure. aps.orgunl.edu

For this compound, AIMD simulations could provide valuable insights into:

Phase transition dynamics: Simulating the transformation between different crystalline phases at various temperatures and pressures.

Melt structure and solidification: Understanding the atomic arrangement in the liquid state and the subsequent crystallization process.

Surface reconstruction and dynamics: Investigating the behavior of atoms at the surfaces of this compound crystals.

Defect migration: Tracking the movement of point defects and their influence on the material's properties over time.

These simulations track the trajectories of atoms based on forces calculated directly from the electronic structure, providing a realistic depiction of the material's dynamic behavior. nih.gov

Modeling of Crystal Lattices and Defect Chemistry in this compound

The modeling of crystal lattices and the investigation of defect chemistry are essential for understanding the properties of real crystalline materials, which are never perfectly ordered. libretexts.org

Point Defect Analysis and Formation Energies in this compound

Point defects, such as vacancies, interstitials, and antisite defects, significantly influence the electronic and ionic conductivity of materials. libretexts.org First-principles calculations are used to determine the formation energies of these defects, which indicates their likelihood of occurring under different synthesis conditions. warwick.ac.uk

In bismuth-containing oxides, common point defects include bismuth vacancies (VBi), oxygen vacancies (VO), and their complexes. researchgate.net The formation energies of these defects are dependent on the chemical potentials of the constituent elements (i.e., whether the conditions are Bi-rich or O-rich). warwick.ac.uk

For instance, studies on other bismuth-based materials like Bi4I4 and bismuth oxychalcogenides have shown that the formation energies of vacancies and antisites can be low, suggesting they are the dominant defects. warwick.ac.ukaip.orgresearchgate.net In bismuth ferrite (B1171679) (BiFeO3), compressive strain has been shown to decrease the formation enthalpy of bismuth vacancies, while tensile strain increases it. researchgate.net

For this compound, it is expected that:

Bismuth vacancies (VBi) and oxygen vacancies (VO) will be significant native defects.

The formation of these defects will be influenced by the partial pressures of bismuth and oxygen during synthesis and processing.

The charge state of these defects will depend on the position of the Fermi level within the band gap.

Table 2: Common Point Defects and Their Potential Impact in this compound

Defect Type Description Potential Impact
Bismuth Vacancy (VBi) A missing bismuth atom from its lattice site. Can act as an acceptor, influencing p-type conductivity.
Aluminum Vacancy (VAl) A missing aluminum atom from its lattice site. Can act as an acceptor.
Oxygen Vacancy (VO) A missing oxygen atom from its lattice site. Can act as a donor, contributing to n-type conductivity and ionic conductivity.
Interstitial Defect An atom located in a non-lattice site. Can introduce strain and affect transport properties.

Grain Boundary and Surface Energy Calculations for this compound

Grain boundaries and surfaces are planar defects that can significantly affect a material's mechanical and electronic properties. Theoretical calculations are used to determine the energies associated with these interfaces.

Grain boundary energy is the excess energy at the interface between two misoriented crystal grains. It can be calculated using molecular dynamics or first-principles methods. The energy of a grain boundary depends on the misorientation angle and the boundary plane. In systems like copper-bismuth alloys, the segregation of bismuth to the grain boundaries has been a subject of detailed study. upenn.eduresearchgate.net

Surface energy is the energy required to create a new surface. First-principles calculations can predict the surface energies of different crystallographic planes, allowing for the determination of the equilibrium crystal shape. Studies on pure bismuth have investigated the structural and electronic properties of its surfaces, which are relevant for understanding the surfaces of this compound. researchgate.net

For this compound, these calculations would be crucial for:

Predicting the morphology of nanocrystals.

Understanding sintering behavior.

Modeling mechanical properties like fracture toughness.

Thermodynamic Stability and Phase Diagram Predictions for this compound Systems

Computational thermodynamics is a powerful tool for predicting the stability of compounds and constructing phase diagrams. The CALPHAD (CALculation of PHAse Diagrams) method, often coupled with first-principles calculations, is used to model the thermodynamic properties of multicomponent systems. umn.edu

The thermodynamic stability of this compound is determined by its Gibbs free energy of formation relative to competing phases in the Bi-Al-O system. The Bi2O3-Al2O3 phase diagram shows the existence of the compound Bi2Al4O9. researchgate.net Thermodynamic assessments of related systems like Al-Bi-In and Bi-Sn-Zn have been performed by combining experimental data with thermodynamic modeling. core.ac.ukresearchgate.net

First-principles calculations can provide the formation enthalpies of this compound and other competing phases at 0 K. These values are essential inputs for CALPHAD modeling. umn.edu The predicted phase diagram for the Bi2O3-Al2O3 system indicates that Bi2Al4O9 decomposes at higher temperatures, accompanied by the melting and evaporation of Bi2O3. researchgate.net The Al-Bi binary phase diagram shows that aluminum and bismuth are largely immiscible in the solid state. researchgate.netmdpi.com

By combining these computational approaches, a comprehensive understanding of the conditions under which this compound is stable can be achieved, guiding its synthesis and application.

Table 3: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound BiAlO3, Bi2Al4O9
Bismuth Bi
Aluminum Al
Oxygen O
Lead-Bismuth Eutectic Pb-Bi
Gold-Doped Bismuth Au-Bi
Bismuth Iodide Bi4I4
Bismuth Oxychalcogenides Bi2O2X (X=S, Se, Te)
Bismuth Ferrite BiFeO3
Copper-Bismuth Alloy Cu-Bi
Bismuth-Tin-Zinc Alloy Bi-Sn-Zn
Aluminum-Bismuth-Indium Alloy Al-Bi-In
Bismuth Oxide Bi2O3

Functional Research Applications of Bismuth Aluminate in Advanced Materials Science

Photocatalytic Mechanisms and Performance Enhancement in Bismuth Aluminate Systems

This compound, particularly in its mullite-type orthorhombic form (Bi2Al4O9), has emerged as a promising semiconductor photocatalyst. Its efficacy stems from a unique electronic and crystal structure that facilitates the generation of charge carriers under light irradiation, leading to the degradation of environmental pollutants. The fundamental mechanism mirrors that of other semiconductor photocatalysts: upon absorbing photons with energy equal to or greater than its band gap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB. nih.govacs.org This charge separation is the cornerstone of photocatalysis.

These photogenerated electrons and holes are highly reactive and can migrate to the catalyst's surface. There, they interact with adsorbed molecules like water (H₂O) and oxygen (O₂) to produce highly reactive oxygen species (ROS). nih.gov These species, including hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (•O₂⁻), are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances such as carbon dioxide (CO₂) and water. nih.govacs.org

Theoretical studies based on density functional theory (DFT) have provided deeper insights into the electronic properties of Bi2Al4O9. It is identified as a direct band gap semiconductor with a band gap energy of approximately 2.71 eV. acs.orgcore.ac.uk This band gap allows it to absorb a portion of the visible light spectrum, making it a potentially more efficient photocatalyst under solar irradiation compared to wide-band-gap semiconductors like TiO₂. nih.gov The analysis further indicates that the top of the valence band is primarily composed of hybridized O 2p and Bi 6s orbitals, while the bottom of the conduction band consists of Al 3s, Al 3p, and empty Bi 6p orbitals. acs.org The lighter effective masses of the photogenerated electrons and holes in Bi2Al4O9, compared to analogous compounds like Bi2Ga4O9, suggest higher mobility of charge carriers, which can lead to a more efficient photocatalytic process. acs.orgcore.ac.uk

The photocatalytic activity is also influenced by structural factors. Asymmetry in the AlO₄ and AlO₆ units within the crystal structure plays a significant role in promoting charge separation, which is crucial for enhancing photocatalytic efficiency. acs.orgcore.ac.uk Furthermore, the synthesis method can significantly impact the material's properties; for instance, Bi2Al4O9 nanoparticles prepared via a solvothermal method have demonstrated excellent photocatalytic efficiency in degrading organic dyes. acs.org

Research into the practical application of this compound has yielded significant data on its performance in degrading various organic pollutants. Studies have focused on optimizing reaction conditions and modifying the catalyst to enhance its efficiency.

One key area of investigation is the influence of experimental parameters on degradation rates. For example, in the degradation of Acid Green 25 (AG-25) using oval-shaped Bi2Al4O9 nanoparticles under sunlight, both the catalyst dosage and the concentration of an oxidizing agent like hydrogen peroxide (H₂O₂) were found to be critical. nih.govacs.org An increase in the catalyst dose from 0.01 to 0.05 mg/mL and H₂O₂ concentration up to 0.3 M significantly boosted the degradation rate. nih.govacs.org Temperature also plays a crucial role; increasing the reaction temperature from 300 K to 315 K reduced the time required for 95% degradation from 60 to 50 minutes, demonstrating that the process is endothermic and spontaneous at higher temperatures. acs.org

The table below summarizes the photocatalytic performance of Bi2Al4O9 in the degradation of Acid Green 25 under varying conditions.

Interactive Data Table: Photocatalytic Degradation of Acid Green 25 by Bi₂Al₄O₉ Nanoparticles

Catalyst Dose (mg/mL) H₂O₂ Conc. (M) Temperature (K) Degradation Time (min) Degradation Efficiency (%)
0.05 0.3 300 60 95
0.05 0.3 305 60 >95
0.05 0.3 310 55 >95

Data sourced from studies on oval-shaped Bi₂Al₄O₉ nanoparticles synthesized via a solvothermal method. nih.govacs.org

In other research, Bi2Al4O9 nanoparticles synthesized using different amino acids in a sol-gel process were tested for the degradation of Rhodamine B. The results indicated a degradation of approximately 92% after 200 minutes of visible light irradiation, confirming its potential as an effective photocatalyst for various organic dyes. kashanu.ac.ir

Performance enhancement through modification is a central theme in current research. While direct doping studies on Bi2Al4O9 are emerging, research on related aluminate systems provides valuable insights. For instance, doping copper aluminate (CuAl₂O₄) with bismuth has been shown to lower the band gap energy (from 1.88 eV to 1.77 eV) and significantly improve the degradation of methylene (B1212753) blue to 99.9% within 60 minutes under visible light with H₂O₂. researchgate.net Similarly, doping nickel aluminate with bismuth enhanced its photocatalytic activity against both methylene blue and methyl orange. researchgate.net These findings suggest that doping Bi2Al4O9 with suitable elements could be a promising strategy to enhance its photocatalytic capabilities by modifying its electronic structure and improving charge separation. rsc.orgmdpi.com

The formation of heterojunctions is another effective strategy. Creating a composite material, such as a BiOCl/Bi₂Fe₄O₉ heterojunction, has been shown to improve the degradation rate of Rhodamine B by a factor of nearly six compared to the individual components. nih.gov This enhancement is attributed to the efficient separation of electron-hole pairs at the interface of the two materials. nih.govrsc.org The primary reactive species in this system was identified as the superoxide radical (O₂⁻·). nih.gov Applying this principle to this compound by forming heterojunctions with other semiconductors is a promising avenue for developing highly efficient photocatalytic systems. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural composition of bismuth aluminate in laboratory settings?

  • Methodological Answer : Standard methods include X-ray fluorescence (XRF) for elemental analysis , inductively coupled plasma emission spectrometry (ICP-OES) for quantifying metal oxides (e.g., Al₂O₃, Bi₂O₃) , and X-ray diffraction (XRD) for crystallographic identification . For pharmaceutical formulations, high-performance liquid chromatography (HPLC) coupled with quantified ratio fingerprint methods can assess quality consistency by correlating compound ratios with antioxidant activity .

Q. How is this compound synthesized, and what factors influence its crystallinity?

  • Methodological Answer : Solid-state synthesis at high temperatures (e.g., 800–1000°C) is common, with stoichiometric ratios of Bi₂O₃ and Al₂O₃. Crystallinity is influenced by cooling rates and dopants. For example, substituting Al³⁺ with Ga³⁺ in Bi₂Al₄O₄₅ alters luminescence properties, highlighting the role of ion coordination in structural outcomes . Phase purity should be verified via XRD and Raman spectroscopy .

Q. What pharmacological mechanisms are proposed for this compound in gastrointestinal therapy?

  • Methodological Answer : While in vivo studies show minimal impact on gastric pH or pepsin activity , its efficacy may arise from mucosal coating effects. Experimental protocols involve double-blind randomized trials comparing this compound with placebos, using sequential analysis to track clinical endpoints (e.g., ulcer healing rates) . In vitro pepsin-neutralization assays can further elucidate mechanisms .

Advanced Research Questions

Q. How can researchers reconcile contradictions between this compound’s clinical efficacy and its lack of measurable biochemical activity in gastric fluid?

  • Methodological Answer : Employ hybrid study designs integrating clinical trials with ex vivo mucosal biopsies. For example, use immunohistochemistry to assess mucosal repair markers (e.g., epidermal growth factor) in patients treated with this compound . Concurrently, perform atomic absorption spectroscopy to detect bismuth deposition on gastric tissue, linking localization to therapeutic outcomes .

Q. What experimental frameworks optimize the study of this compound’s photophysical properties, such as luminescence?

  • Methodological Answer : Use orthogonal experimental designs to isolate variables like dopant concentration (e.g., rare earth ions) and annealing temperatures. Spectroscopic techniques such as photoluminescence excitation (PLE) and time-resolved emission spectroscopy can quantify energy transfer efficiency in Bi₂Al₄O₄₅ lattices . Compare results with isostructural compounds (e.g., Bi₂Ga₄O₄₅) to identify structure-property relationships .

Q. How can multi-method approaches enhance quality control in this compound-based pharmaceuticals?

  • Methodological Answer : Combine chromatographic fingerprinting (e.g., HPLC ) with chemometric analysis to identify batch-to-batch variations. Validate methods using accelerated stability testing (e.g., exposure to humidity/temperature extremes) and correlate degradation products with antioxidant activity loss via DPPH radical scavenging assays . Cross-reference results with pharmacopeial standards like GB/T 205-2024 for trace metal quantification .

Methodological Considerations for Experimental Design

  • Clinical Trials : Adopt PICOT frameworks to structure hypotheses: Population (e.g., peptic ulcer patients), Intervention (this compound dosage), Comparison (e.g., magnesium trisilicate), Outcome (endoscopic healing rates), and Time (6-week follow-up) .
  • Material Science : Use factorial designs to evaluate interactions between synthesis parameters (e.g., Al₂O₃/MgO ratios) and material properties like viscosity or thermal stability .
  • Data Contradictions : Apply Bayesian statistical models to weigh evidence from conflicting studies (e.g., clinical vs. biochemical data) and prioritize follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.